Technical Monograph: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Technical Monograph: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
This technical guide provides an in-depth analysis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde , a critical intermediate in the synthesis of peptidomimetics and small-molecule therapeutics.
[1][2]
Executive Summary
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde (CAS: 180046-90-6) is a bifunctional building block characterized by a rigid cyclohexane scaffold.[1] Its trans-stereochemistry locks the two substituents—the protected amine and the reactive aldehyde—into an equatorial-equatorial conformation, maximizing the spatial distance (~6-7 Å) between functional terminals. This geometric rigidity makes it an invaluable spacer in Fragment-Based Drug Discovery (FBDD) , particularly for designing linkers in PROTACs (Proteolysis Targeting Chimeras) and conformationally restricted peptidomimetics.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl N-({(1r,4r)-4-formylcyclohexyl}methyl)carbamate |
| CAS Number | 180046-90-6 (Primary); 916210-80-5 (Alternate) |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Stereochemistry | trans-1,4-disubstituted (diequatorial) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical range for pure isomer) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| Stability | Air-sensitive (aldehyde oxidation); Store under Argon at -20°C |
Critical Note on Identity: Do not confuse with tert-butyl N-(4-formylcyclohexyl)carbamate (CAS 181308-57-6), which lacks the methylene (-CH₂-) spacer between the nitrogen and the ring. The "methyl" group in the title compound significantly alters the linker length and flexibility.
Structural Analysis & Stereochemistry
The utility of this core lies in its thermodynamics. The 1,4-trans substitution pattern on the cyclohexane ring places both the formyl and the (Boc-amino)methyl groups in equatorial positions , which is the thermodynamically favored chair conformation.
-
Rigidity: Unlike linear alkyl chains, the cyclohexane ring prevents "folding back," ensuring the functional groups remain at distal ends.
-
Vectorality: The vectors of the two substituents are parallel but offset, providing a linear extension vector ideal for bridging binding pockets.
Synthetic Utility & Reactivity
The molecule features two orthogonal reactive sites:
-
Aldehyde (C-1): Electrophilic center ready for reductive amination, Wittig olefination, or oxidation.
-
Boc-Amine (C-4'): Latent nucleophile, unmasked under acidic conditions (TFA/HCl).
Reaction Map
The following diagram illustrates the primary synthetic pathways diverging from the aldehyde core.
Figure 1: Divergent synthetic pathways. The aldehyde is typically derivatized first to avoid chemoselectivity issues after Boc removal.
Experimental Protocols
Synthesis of the Aldehyde Core
Route: Oxidation of trans-4-[(Boc-amino)methyl]cyclohexanemethanol.
Rationale: Direct reduction of the ester to aldehyde (using DIBAL) can be finicky and lead to over-reduction. The Alcohol
Step 1: Preparation of Alcohol
-
Start: trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid).[2]
-
Protection: React with
(1.1 eq), NaOH (2 eq) in Dioxane/H₂O. -
Reduction: React the Boc-acid with
or via Mixed Anhydride reduction ( ).-
Yield: >90% of trans-4-[(Boc-amino)methyl]cyclohexanemethanol.[3]
-
Step 2: Swern Oxidation (Aldehyde Generation)
-
Activation: To a solution of oxalyl chloride (1.1 eq) in dry DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir for 15 min.
-
Addition: Add the alcohol (1.0 eq) in DCM dropwise, maintaining temp < -60°C. Stir for 30 min.
-
Quench: Add
(5.0 eq). Allow to warm to RT. -
Workup: Wash with dilute HCl (cold),
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: The product is stable but should be used immediately or stored frozen to prevent air oxidation to the carboxylic acid.
-
Reductive Amination (General Procedure)
This is the most common application, linking the scaffold to a drug pharmacophore.
-
Imine Formation: Dissolve aldehyde (1.0 eq) and Amine Partner (1.0–1.2 eq) in DCE (1,2-Dichloroethane).
-
Catalyst: Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir 30 min at RT.
-
Reduction: Add
(1.5 eq). Stir at RT for 4–16 hours.-
Why STAB (Sodium Triacetoxyborohydride)? It is mild and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.
-
-
Workup: Quench with sat.
, extract with DCM.
Applications in Drug Discovery[3][6][7]
Linker Design in PROTACs
The compound serves as a "rigid linker." In PROTACs, the distance and orientation between the E3 ligase ligand and the Target Protein ligand are critical.
-
Flexible Linkers (PEG): High entropic penalty upon binding.
-
Rigid Linkers (This Core): Pre-organized conformation reduces entropic cost, potentially improving potency and selectivity.
Peptidomimetics
The trans-1,4-cyclohexane unit mimics the distance of a dipeptide unit but lacks the peptide bond's susceptibility to hydrolysis.
-
Application: Used to replace Gly-Pro or Phe-Pro turns in protease inhibitors.
Handling, Stability & Safety
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Storage Protocol:
-
Temperature: -20°C (Long term).
-
Atmosphere: Argon or Nitrogen blanket (Critical).
-
Container: Amber glass to prevent UV-induced degradation.
-
Shelf Life: ~6 months if stored correctly. Re-test aldehyde purity (NMR/TLC) before critical steps.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 11020615 (Related Carbamate).
-
Source:
-
Synthetic Methodology (Tranexamic Acid Route)
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives.
-
Source:
-
Reductive Amination Protocols
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
-
Source:
-
Application in Cariprazine/Linker Chemistry
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.
-
Source:
Sources
- 1. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate | C12H21NO3 | CID 11020615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-4-(Boc-amino)cyclohexanecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
